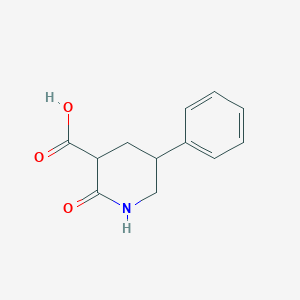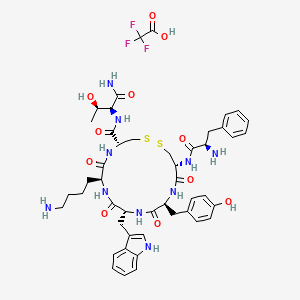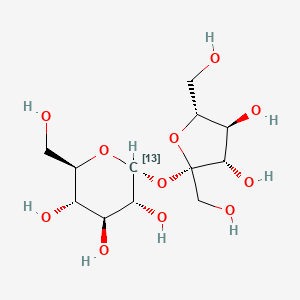
Sucrose-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sucrose-13C: is a stable isotope-labeled compound where the carbon atoms in the sucrose molecule are replaced with the carbon-13 isotope. Sucrose, commonly known as table sugar, is a disaccharide composed of glucose and fructose. The incorporation of carbon-13 allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques, making it a valuable tool in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Sucrose-13C involves the incorporation of carbon-13 into the glucose and fructose units that make up sucrose. This can be achieved through the fermentation of carbon-13 labeled glucose and fructose using yeast or bacteria. The labeled glucose and fructose are then enzymatically or chemically combined to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the large-scale fermentation of carbon-13 labeled glucose and fructose. The process includes:
- Cultivation of microorganisms in a medium containing carbon-13 labeled substrates.
- Extraction and purification of the labeled glucose and fructose.
- Enzymatic or chemical synthesis of this compound from the labeled monosaccharides.
- Further purification to obtain high-purity this compound suitable for research applications.
Analyse Chemischer Reaktionen
Types of Reactions: Sucrose-13C undergoes various chemical reactions similar to those of natural sucrose. These include:
Hydrolysis: this compound can be hydrolyzed into glucose-13C and fructose-13C using acids or enzymes like invertase.
Oxidation: It can be oxidized to produce carbon-13 labeled gluconic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound into sugar alcohols such as sorbitol-13C and mannitol-13C.
Substitution: this compound can participate in substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic conditions (e.g., invertase).
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Major Products:
Hydrolysis: Glucose-13C and fructose-13C.
Oxidation: Carbon-13 labeled gluconic acid and other oxidation products.
Reduction: Sorbitol-13C and mannitol-13C.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sucrose-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of sucrose in different environments.
Biology: In biological research, this compound is used to trace metabolic pathways and study the utilization of sucrose in plants and microorganisms. It provides insights into carbon flux and the role of sucrose in cellular metabolism.
Medicine: this compound is employed in metabolic studies to investigate disorders related to carbohydrate metabolism. It is also used in breath tests to diagnose conditions like small intestinal bacterial overgrowth (SIBO) and other gastrointestinal disorders.
Industry: In the food industry, this compound is used to study the stability and degradation of sucrose in various products. It helps in optimizing processing conditions and improving product quality.
Wirkmechanismus
The mechanism of action of Sucrose-13C involves its metabolism and incorporation into various biochemical pathways. In plants, sucrose is transported from source tissues (e.g., leaves) to sink tissues (e.g., roots, fruits) where it is utilized for growth and energy production. The carbon-13 label allows researchers to track the movement and transformation of sucrose within the organism.
Molecular Targets and Pathways:
Sucrose Transporters: Proteins that facilitate the movement of sucrose across cell membranes.
Invertase and Sucrose Synthase: Enzymes that catalyze the hydrolysis and synthesis of sucrose, respectively.
Glycolysis and Citric Acid Cycle: Pathways where the carbon atoms from this compound are metabolized to produce energy.
Vergleich Mit ähnlichen Verbindungen
Glucose-13C: A monosaccharide labeled with carbon-13, used in similar metabolic studies.
Fructose-13C: Another monosaccharide labeled with carbon-13, used to study fructose metabolism.
Inulin-13C: A polysaccharide labeled with carbon-13, used to study carbohydrate metabolism and gut microbiota interactions.
Uniqueness of Sucrose-13C: this compound is unique because it is a disaccharide composed of both glucose and fructose units, allowing for the simultaneous study of both monosaccharides’ metabolic pathways. Its dual labeling provides a more comprehensive understanding of carbohydrate metabolism compared to single monosaccharide labels.
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
343.29 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)(213C)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i11+1 |
InChI-Schlüssel |
CZMRCDWAGMRECN-JKNZAQETSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([13C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)
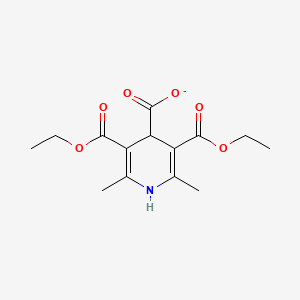
![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)
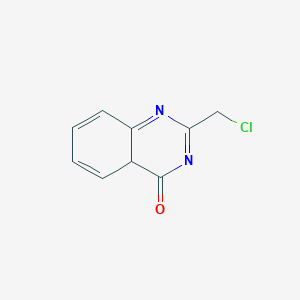
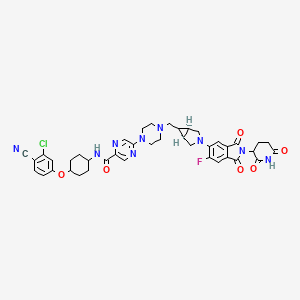
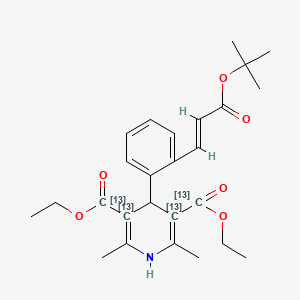
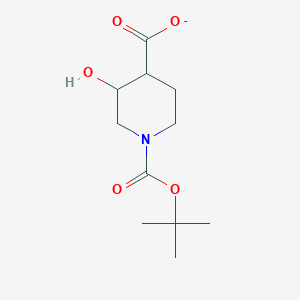
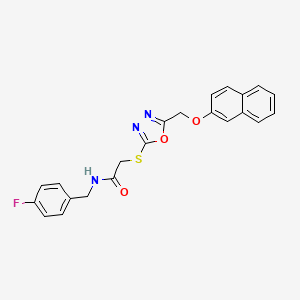
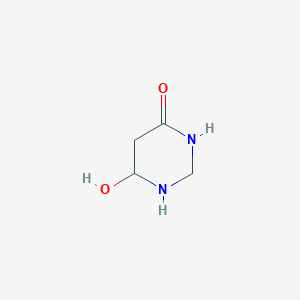
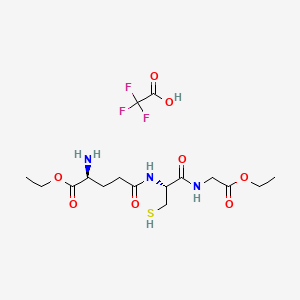
![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)

